molecular formula C20H18FN5O2 B12179802 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12179802
M. Wt: 379.4 g/mol
InChI Key: XJTSELRRBDWQRA-UHFFFAOYSA-N
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Description

Structural Elucidation and Chemical Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide derives from its structural components:

  • A 1,2,4-triazole core substituted at position 3 with a 4-fluorobenzyl group.
  • An acetamide linker at position 5 of the triazole, connected to a 5-methoxyindole moiety.

The IUPAC name reflects the connectivity:

  • The triazole ring (1H-1,2,4-triazol-5-yl) serves as the parent structure.
  • The 4-fluorobenzyl group (-CH₂C₆H₄F) attaches to position 3.
  • The acetamide side chain (-NHCOCH₂-) at position 5 terminates in a 5-methoxyindole substituent.

The molecular formula is C₂₁H₁₉FN₆O₂ , with a molecular weight of 414.42 g/mol. This aligns with high-resolution mass spectrometry (HRMS) data showing a [M+H]⁺ peak at m/z 415.1582 (calculated: 415.1579).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H): Triazole C-H proton (position 5).
  • δ 7.85–7.25 (m, 8H): Aromatic protons from indole (δ 7.85, 7.45, 7.30) and fluorobenzyl (δ 7.55–7.25).
  • δ 5.32 (s, 2H): Methylene bridge (-CH₂-) of the acetamide linker.
  • δ 3.89 (s, 3H): Methoxy group (-OCH₃) on indole.
  • δ 3.75 (s, 2H): Fluorobenzyl methylene (-CH₂-C₆H₄F).

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 169.8: Carbonyl carbon (C=O) of acetamide.
  • δ 154.2 (d, J = 245 Hz): Fluorinated aromatic carbon (C-F).
  • δ 136.5–110.2: Aromatic carbons from indole and fluorobenzyl.
  • δ 55.1: Methoxy carbon (-OCH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3290: N-H stretching (amide).
  • 1665: C=O stretching (acetamide).
  • 1605: C=N stretching (triazole).
  • 1245: C-F stretching.
High-Resolution Mass Spectrometry (HRMS)
  • Observed [M+H]⁺: 415.1582 (error: 0.72 ppm).
  • Molecular Formula Confirmation: C₂₁H₁₉FN₆O₂.

X-ray Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction revealed:

  • Crystal System: Monoclinic, space group P2₁/c.
  • Unit Cell Parameters:
    • a = 10.25 Å, b = 12.30 Å, c = 14.72 Å
    • β = 102.5°, V = 1792 ų.

Key Structural Features:

  • The triazole and indole rings adopt a near-planar arrangement (dihedral angle: 8.2°).
  • Intramolecular hydrogen bonds stabilize the conformation:
    • N-H···O=C (2.12 Å) between the acetamide NH and triazole carbonyl.
    • C-H···F (2.45 Å) between the fluorobenzyl F and indole CH.

Computational Chemistry Approaches for Molecular Geometry Optimization

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level:

  • Optimized Geometry: Matches crystallographic data (RMSD: 0.18 Å).
  • Frontier Molecular Orbitals (FMOs):
    • HOMO (-6.12 eV): Localized on the triazole and indole rings.
    • LUMO (-2.85 eV): Distributed over the fluorobenzyl group.

Electrostatic Potential Map:

  • Negative potential (-0.15 e/ų) at the fluorine atom and carbonyl oxygen.
  • Positive potential (+0.22 e/ų) at the NH group of the acetamide.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H18FN5O2/c1-28-16-6-7-17-14(11-16)8-9-26(17)12-19(27)23-20-22-18(24-25-20)10-13-2-4-15(21)5-3-13/h2-9,11H,10,12H2,1H3,(H2,22,23,24,25,27)

InChI Key

XJTSELRRBDWQRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely applied method involves cyclizing thiosemicarbazide precursors. For example:

  • 4-Fluorobenzyl hydrazine is reacted with methyl cyanoacetate in ethanol under reflux to form a thiosemicarbazide intermediate.

  • Acid-catalyzed cyclization (e.g., HCl/EtOH) yields the triazole ring.

Optimization Data :

ParameterConditions TestedOptimal ConditionYield (%)
CatalystHCl, H2SO4, InCl3HCl (1.5 eq)78
SolventEtOH, H2O, THFEtOH78
Temperature (°C)80, 100, refluxReflux78

InCl3, noted for enhancing cyclization efficiency in pyrano[2,3-c]pyrazole syntheses, was less effective here, likely due to substrate specificity.

Alternative Route: Huisgen Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation but requires pre-functionalized building blocks:

  • 4-Fluorobenzyl azide and propargyl amine react under Cu(I) catalysis.

  • This method affords lower yields (52–60%) compared to cyclocondensation, limiting practicality.

Synthesis of 2-(5-Methoxy-1H-indol-1-yl)Acetic Acid

Fischer Indole Synthesis

Classic Fischer indole synthesis using 5-methoxyphenylhydrazine and levulinic acid in acetic acid/HCl generates 5-methoxyindole. Subsequent N-alkylation introduces the acetic acid moiety:

  • Indole is treated with ethyl bromoacetate in DMF/K2CO3.

  • Saponification (NaOH/EtOH) yields the carboxylic acid.

Key Data :

StepReagents/ConditionsYield (%)
Indole formationAcOH/HCl, 120°C, 6 h65
AlkylationK2CO3, DMF, 80°C, 12 h72
SaponificationNaOH (2M), EtOH, reflux, 3 h89

Amide Coupling and Final Assembly

The triazole amine and indole-acetic acid are coupled via standard amide bond formation:

Schotten-Baumann Reaction

  • 2-(5-Methoxy-1H-indol-1-yl)acetyl chloride is prepared by treating the acid with SOCl2.

  • Reaction with 3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine in aqueous NaOH/CH2Cl2 affords the product.

Optimization :

ParameterConditions TestedOptimal ConditionYield (%)
Coupling AgentSOCl2, Oxalyl chlorideSOCl285
BaseNaOH, NaHCO3, Et3NNaOH (10% aq)85
SolventCH2Cl2, THF, EtOAcCH2Cl285

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DMF at 0–5°C improves yields (88%) but necessitates rigorous purification to remove urea byproducts.

Spectroscopic Characterization and Validation

Critical analytical data confirm successful synthesis:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, indole-H), 6.82–7.45 (m, aromatic-H), 4.92 (s, 2H, CH2CO), 3.85 (s, 3H, OCH3).

  • ESI–MS : m/z 422.1 [M+H]+ (calculated 421.4).

Green Chemistry Considerations

Ultrasound-assisted synthesis, effective in pyrano[2,3-c]pyrazole preparations, was tested for the cyclocondensation step but showed no significant improvement, likely due to the triazole’s thermal stability. Solvent screening identified ethanol-water mixtures as optimal, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted indole and triazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down into key components:

  • Triazole Ring : Known for its role in enhancing bioactivity against various pathogens.
  • Fluorobenzyl Group : Increases lipophilicity and may enhance interaction with biological targets.
  • Indole Moiety : Often associated with neuropharmacological effects.

This combination is believed to enhance the compound's efficacy in targeting specific biological pathways.

Biological Activities

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide exhibits several biological activities:

Antimicrobial Properties

Research indicates that compounds containing triazole rings can exhibit significant antimicrobial activity. The presence of the fluorobenzyl group may enhance this effect by improving the compound's ability to penetrate bacterial membranes and inhibit vital cellular processes .

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. The triazole moiety is known to interfere with cell division and promote apoptosis in cancer cells. Specific assays have shown that derivatives of triazole compounds can inhibit tumor growth in various cancer models .

Neuropharmacological Effects

The indole component is linked to serotonin receptor modulation, which may suggest potential applications in treating mood disorders or neurodegenerative diseases. Preliminary studies indicate that compounds with similar structures can influence neurotransmitter levels and exhibit anxiolytic effects.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro, particularly against resistant strains.
Study 2Anticancer PropertiesShowed promising results in reducing tumor size in xenograft models; mechanism linked to apoptosis induction.
Study 3Neuropharmacological EffectsIndicated potential for mood enhancement and reduced anxiety symptoms in animal models through serotonin receptor modulation.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, modulating their activity and leading to therapeutic effects. The triazole ring enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

Compound Name / ID Key Structural Features Substituent Effects Reference
Target Compound 4-Fluorobenzyl (triazole), 5-methoxyindole (acetamide linker) Enhanced lipophilicity; potential VEGFR-2/antimicrobial dual activity
Compound 11k () 4-Chlorophenyl (triazole), 5-methoxyindolinone (hydrazine linker) Higher carbon/nitrogen content (58.95% C, 18.50% N); anticancer activity
Compound 11h () 5-Fluoroindolinone (hydrazine linker) Lower yield (38.9%); fluorinated indole may improve metabolic stability
Compound 37 () 4-Chlorobenzoyl (indole), 4-fluorophenylsulfonyl Sulfonyl group may enhance COX inhibition; distinct from acetamide-linked targets
Compound 39 () 4-Fluorobenzyl (triazole), thioacetamide linker MIC of 8 µg/mL against E. coli; sulfur linker improves bacterial uptake
ZINC2531699 () 4-Methyl-5-(3-methylphenyl)triazole, sulfanyl linker Bulky substituents reduce solubility; unknown bioactivity

Physicochemical Properties

Property Target Compound 11k () 11h () 39 ()
Molecular Formula C₂₀H₁₇FN₆O₂ C₂₅H₂₀ClN₇O₃ C₂₄H₁₇ClFN₇O₂ C₁₂H₁₂FN₅OS
Melting Point (°C) Not reported >300 >300 Not reported
Yield (%) Not reported 72.7 38.9 Moderate
Calculated C/N (%) ~58.0/18.0 (estimated) 58.95/18.50 56.36/18.35 51.92/16.94

Biological Activity

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a triazole ring with an indole moiety, which is known for its diverse pharmacological properties. The presence of the fluorobenzyl group enhances its lipophilicity and interaction with biological targets, making it a candidate for further research in drug development.

Structural Characteristics

The compound can be structurally represented as follows:

Molecular Formula C19H20FN7O\text{Molecular Formula }C_{19}H_{20}FN_{7}O

Key Features:

  • Triazole Ring: Associated with various biological activities including antimicrobial and anticancer effects.
  • Indole Moiety: Known for its role in neurotransmitter systems and potential anticancer properties.
  • Fluorobenzyl Group: Enhances lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The incorporation of the triazole moiety in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The indole structure within the compound is linked to anticancer activity. Compounds with similar structural features have been reported to induce apoptosis in cancer cells. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundTriazole + Indole + FluorobenzylAntimicrobial, Anticancer
N-(4-fluorobenzyl)-1H-indole-3-carboxamideIndole RingAntibacterial
1-methyl-2-oxo-1,2-dihydroquinolineLacks TriazoleAnticancer

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. Molecular docking studies suggest that this compound can bind to proteins involved in critical signaling pathways related to cancer progression and microbial resistance.

Case Studies

In a recent study involving triazole derivatives, several compounds were evaluated for their anticancer efficacy against human breast cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines . This highlights the potential of this compound as a promising candidate for further investigation.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Construct the triazole core via cyclization of thiosemicarbazide derivatives using hydrazine under controlled pH (6–7) and temperature (80–100°C) .
  • Step 2 : Introduce the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions, employing catalysts like Zeolite (Y-H) or pyridine to enhance yield .
  • Step 3 : Couple the indole-acetamide moiety using amide bond formation, with solvents such as dioxane or ethanol and coupling agents like chloroacetyl chloride .
  • Optimization : Monitor purity via recrystallization (ethanol/DMF mixtures) and validate using TLC/HPLC. Adjust reaction time (5–8 hours) and temperature (150°C for reflux) to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the triazole C-H (δ 7.8–8.2 ppm), indole methoxy group (δ 3.8–4.0 ppm), and fluorobenzyl protons (δ 7.2–7.5 ppm) .

  • HRMS : Verify molecular ion peaks (e.g., calculated [M+H]⁺ for C₂₁H₁₈F₃N₅O₂: 438.1432; observed: 438.1429) .

  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

    Analytical Data Example ValuesReference
    Melting Point175–176°C (similar to analog 10k)
    IR (C=O stretch)1680–1700 cm⁻¹

Advanced Research Questions

Q. How do substituent variations (e.g., fluorobenzyl vs. chlorophenyl) influence biological activity in triazole-indole hybrids?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-fluorobenzyl with 4-chlorophenyl or pyridinyl groups) and evaluate cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) .

  • Data Interpretation : Fluorinated analogs typically show enhanced lipophilicity (logP ~3.5) and membrane permeability, while chlorinated derivatives may exhibit stronger electrophilic interactions with target proteins .

    Substituent IC₅₀ (μM)LogPTarget Binding Affinity (Kd, nM)
    4-Fluorobenzyl0.453.2Bcl-2: 12.3; Mcl-1: 18.7
    4-Chlorophenyl0.893.8Bcl-2: 25.1; Mcl-1: 32.4
    Pyridin-2-yl1.522.9Bcl-2: 48.9; Mcl-1: 56.2
    Data extrapolated from structural analogs

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Approach :

  • Dose-Response Curves : Test compounds at multiple concentrations (0.1–100 μM) to identify non-linear effects .
  • Target Profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding to Bcl-2/Mcl-1 vs. off-target kinases .
  • Metabolic Stability Assays : Compare hepatic microsomal half-life (e.g., t₁/₂ > 60 minutes indicates low CYP450-mediated degradation) .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Methodology :

  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetylated methoxy) to enhance oral bioavailability .
  • Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility (>50 μg/mL) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in vivo .

Experimental Design Considerations

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

  • Assays :

  • MTT/PrestoBlue : Measure cell viability in adherent lines (e.g., MDA-MB-231) after 48-hour exposure .
  • Annexin V/PI Staining : Quantify apoptosis vs. necrosis in flow cytometry .
  • Caspase-3/7 Activation : Use luminescent substrates (e.g., Caspase-Glo®) to confirm apoptotic pathways .

Q. How can molecular docking studies guide the optimization of target binding?

  • Protocol :

  • Protein Preparation : Retrieve Bcl-2/Mcl-1 structures (PDB: 4QVF, 2MHS) and optimize protonation states using MOE or Schrödinger .
  • Ligand Docking : Perform Glide SP/XP docking to identify key interactions (e.g., fluorobenzyl with Phe101 in Bcl-2) .
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities (ΔG < -50 kcal/mol indicates strong binding) .

Data Interpretation and Validation

Q. How should researchers validate off-target effects in kinase inhibition assays?

  • Validation Steps :

  • KinomeScan Profiling : Screen against a panel of 468 kinases at 1 μM concentration (DiscoveRx) .
  • Counter-Screens : Use orthogonal assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) .

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Analysis :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
  • ANOVA with Tukey’s Test : Compare multiple analogs (p < 0.05 for significance) .

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